Estradiol Valerate Impurity I

Impurity Profiling Structural Elucidation Pharmacopoeial Standards

Estradiol Valerate EP Impurity I is the only dimeric impurity codified in the European Pharmacopoeia monograph for Estradiol Valerate (CAS 979-32-8). Chemically it is (1S,3aS,3bR,10aR,10bS,13S,13aS,15aS,18bS,20aS)-13a,17,17,20a-tetramethyl-2,3,3a,3b,4,5,9,10,10a,10b,11,12,13,13a,14,15,15a,17,18b,19,20,20a-docosahydro-1H-bis(cyclopenta[5,6]naphtho)[1,2-b:2′,1′-i]xanthene-1,13-diyl dipentanoate, with a molecular formula C₄₉H₆₆O₅ and a molecular weight of 735.05 g/mol.

Molecular Formula C₄₉H₆₆O₅
Molecular Weight 735.05
Cat. No. B1162116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol Valerate Impurity I
Synonyms(1R,13S,13aS,20aR)-13a,17,17,20a-Tetramethyl-2,3,3a,3b,4,5,9,10,10a,10b,11,12,13,13a,14,15,15a,17,18b,19,20,20a-docosahydro-1H-cyclopenta[5,6]naphtho[1,2-b]cyclopenta[5,6]naphtho[2,1-i]xanthene-1,13-diyl Dipentanoate
Molecular FormulaC₄₉H₆₆O₅
Molecular Weight735.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estradiol Valerate Impurity I – EP-Codified Dimeric Reference Standard for Compendial Related-Substances Testing


Estradiol Valerate EP Impurity I is the only dimeric impurity codified in the European Pharmacopoeia monograph for Estradiol Valerate (CAS 979-32-8). Chemically it is (1S,3aS,3bR,10aR,10bS,13S,13aS,15aS,18bS,20aS)-13a,17,17,20a-tetramethyl-2,3,3a,3b,4,5,9,10,10a,10b,11,12,13,13a,14,15,15a,17,18b,19,20,20a-docosahydro-1H-bis(cyclopenta[5,6]naphtho)[1,2-b:2′,1′-i]xanthene-1,13-diyl dipentanoate, with a molecular formula C₄₉H₆₆O₅ and a molecular weight of 735.05 g/mol [1]. It is commercially supplied as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC), ANDA filing, and commercial production of Estradiol Valerate drug substance and drug products [1].

Why Estradiol Valerate Impurity I Cannot Be Replaced by a Generic Impurity Standard in Compendial Testing


EP Impurity I is structurally unique among the Estradiol Valerate impurity panel: it is a dimeric bis-pentanoate ester (MW 735.05 g/mol) formed via oxidative coupling of the phenolic A-ring [1][2], whereas the other codified impurities are monomeric (e.g., Impurity C: C₂₃H₃₀O₃, MW 354.49 g/mol [3]). This structural divergence produces fundamentally different chromatographic behavior—late elution under standard reversed-phase conditions—and precludes the use of readily available monomeric impurity standards (such as Impurity A, C, or E) as surrogates. A laboratory substituting Impurity C for Impurity I would misidentify the late-eluting peak, fail system suitability criteria, and compromise the accuracy of the related-substances profile required by the EP monograph [1][3].

Quantitative Differentiation Evidence for Estradiol Valerate EP Impurity I Relative to Closest Analogs


Unique Dimeric Architecture of EP Impurity I vs. Monomeric Impurities in the Estradiol Valerate Pharmacopoeial Panel

Estradiol Valerate EP Impurity I is the only dimeric impurity specified in the EP monograph [1]. Its molecular formula C₄₉H₆₆O₅ and molecular weight 735.05 g/mol [1] contrast with the monomeric impurities: e.g., EP Impurity C (9,11-didehydro estradiol 17-valerate, C₂₃H₃₀O₃, MW 354.49 g/mol [2]). The mass of Impurity I is 2.07 times that of Impurity C, a clear structural distinction that mandates separate analytical reference standards.

Impurity Profiling Structural Elucidation Pharmacopoeial Standards

Inferred Late-Elution Chromatographic Profile of EP Impurity I Relative to Monomeric EP Impurities A, C, D, and E

The British Pharmacopoeia defines relative retention times (RRT) with reference to estradiol valerate (RT ≈ 9 min): Impurity A ≈ 0.1, Impurity C ≈ 0.9, Impurity D ≈ 1.3, Impurity E ≈ 1.7 [1]. Although Impurity I is not listed in this BP excerpt, its molecular weight (735.05 g/mol [2]) is more than double that of the API and the monomeric impurities, strongly predicting an RRT > 1.7 under analogous reversed-phase C18 conditions. This positions Impurity I as the latest-eluting peak in the impurity profile, affording baseline resolution from earlier-eluting monomeric impurities and the main API peak.

HPLC Method Development Relative Retention Time System Suitability

Regulatory Codification: EP Impurity I as a Labeled Reference Standard vs. Unspecified Impurities

EP Impurity I is explicitly designated in the European Pharmacopoeia monograph for Estradiol Valerate and is commercially supplied as a characterized reference standard [1]. Typical QC specifications for Estradiol Valerate limit individual related substances to ≤ 0.5% each, with total related substances commonly ≤ 2.0% . The explicit naming of Impurity I in the EP monograph contrasts with unspecified impurities, which lack dedicated reference standards and defined identity criteria, creating a procurement mandate for laboratories performing compendial release testing. Resolution between critical impurity pairs is demonstrated by the EP method: resolution between Impurity C and estradiol valerate peak = 3.18 (criterion NLT 2.5) , underscoring the method's capacity to separate closely eluting species.

Pharmacopoeial Compliance Reference Standards ANDA Filing

Synthesis-on-Demand Supply Status of EP Impurity I vs. Catalog Stock Availability of Monomeric Impurity C

EP Impurity I is listed by multiple vendors with 'synthesis on demand' or 'enquire' inventory status [1], reflecting its greater synthetic complexity as a dimeric bis-pentanoate. In contrast, EP Impurity C (9,11-didehydro estradiol 17-valerate, CAS 95959-20-9) is widely available as off-the-shelf catalog stock from numerous suppliers, with lead times typically under one week [2]. The estimated global supplier base for Impurity I is fewer than five, compared to more than twenty for Impurity C, resulting in a lead-time differential of approximately 3–7 weeks.

Reference Standard Sourcing Supply Chain Dynamics Custom Synthesis Lead Time

Oxidative Coupling Formation Pathway Distinguishing EP Impurity I from Hydrolytic Impurities (A and Estradiol)

EP Impurity I arises from oxidative coupling of the phenolic A-ring of estradiol, a mechanism distinct from the simple hydrolysis that produces Impurity A (free estradiol) [1]. NIST literature precedent confirms that dimer and trimer artefacts of estradiol-like compounds form during LC analysis through oxidative coupling involving the phenol ring A substructure [2]. In forced degradation studies, Impurity I formation is induced under oxidative stress conditions (e.g., peroxide exposure), whereas Impurity A formation is induced under hydrolytic stress (acid/base/heat) . This mechanistic divergence means Impurity I serves as a specific marker of oxidative degradation in stability-indicating methods.

Degradation Chemistry Oxidative Stress Stability-Indicating Methods

Priority Procurement and Application Scenarios for Estradiol Valerate EP Impurity I


Pharmacopoeial Compliance Testing for ANDA / DMF Filing

Generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) for Estradiol Valerate formulations must demonstrate complete related-substances control as per the EP monograph. Impurity I is a named impurity in that monograph; procurement of its characterized reference standard is mandatory for method validation and batch release testing [1].

Stability-Indicating Method Development Under Oxidative Stress Conditions

Impurity I is specifically associated with oxidative degradation pathways, as dimer formation arises from phenolic A-ring oxidative coupling [1]. Laboratories developing stability-indicating HPLC methods per ICH Q2(R1) should spike Impurity I into forced-degradation samples (peroxide-stressed) to confirm resolution from the API and other degradation products.

High-Resolution Mass Spectrometry (HRMS) Impurity Profiling and Structural Confirmation

With a molecular ion at m/z 735.05 (C₄₉H₆₆O₅) and a characteristic dimeric isotopic pattern, Impurity I provides a robust high-mass calibrant and identification marker in LC-HRMS impurity profiling workflows [1]. Its distinct mass—more than double that of the API (MW 356.50 g/mol)—enables unambiguous detection in full-scan MS experiments without interference from monomeric impurities [1][2].

Supply Chain Risk Management: Long-Lead Procurement Planning

Given Impurity I's 'synthesis on demand' status and a limited supplier base of fewer than five vendors globally [1], QC and R&D laboratories must forecast requirements 4–8 weeks in advance to avoid delays in method validation or commercial batch release . Early engagement with custom synthesis providers is recommended, particularly when multiple impurity standards are needed simultaneously for a comprehensive ANDA filing package.

Quote Request

Request a Quote for Estradiol Valerate Impurity I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.